molecular formula C11H19N3O B1524384 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine CAS No. 1205145-50-1

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine

Cat. No.: B1524384
CAS No.: 1205145-50-1
M. Wt: 209.29 g/mol
InChI Key: AZPGZGOYOJVLIO-UHFFFAOYSA-N
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Description

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine is a chemical compound with the molecular formula C11H19N3O and a molecular weight of 209.29 g/mol . This compound features a morpholine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group via an ethyl linker. The presence of both morpholine and pyrazole moieties in its structure makes it an interesting compound for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine typically involves the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate ethylating agent, followed by the introduction of the morpholine ring. One common method involves the use of ethyl bromide as the ethylating agent in the presence of a base such as potassium carbonate. The reaction proceeds under reflux conditions in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the pyrazole and morpholine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-10-9-11(2)14(12-10)4-3-13-5-7-15-8-6-13/h9H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPGZGOYOJVLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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